![molecular formula C7H5N4NaO2 B13471415 Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13471415.png)
Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridazine ring, with a carboxylate group at the 6-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a dicarbonyl compound to form the triazole ring, followed by cyclization with a suitable pyridazine precursor . The reaction conditions often include the use of solvents such as methanol and catalysts like ferric chloride hexahydrate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrazine hydrate or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridazine rings, depending on the substituents present.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ferric chloride hexahydrate, and activated carbon. Reaction conditions often involve heating under reflux, microwave irradiation, or the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antifungal and antibacterial properties.
Pyridazine: Exhibits a wide range of pharmacological activities, including antihypertensive and anticancer effects.
Triazolopyridazine: Similar to sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate, these compounds have been studied for their potential therapeutic applications.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a carboxylate group at the 6-position and a methyl group at the 3-position. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C7H5N4NaO2 |
|---|---|
Molecular Weight |
200.13 g/mol |
IUPAC Name |
sodium;3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate |
InChI |
InChI=1S/C7H6N4O2.Na/c1-4-8-9-6-3-2-5(7(12)13)10-11(4)6;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
LBTPQJNGJLXXBR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471335.png)
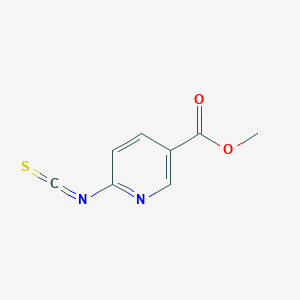
![2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride](/img/structure/B13471337.png)
![3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471354.png)
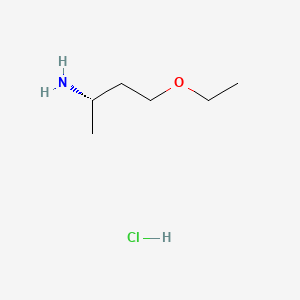
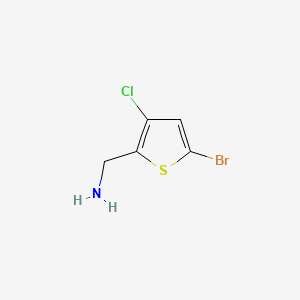
![[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)
![3-Aminofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471379.png)
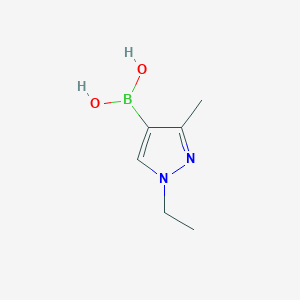
![tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13471387.png)
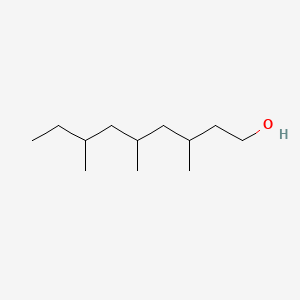
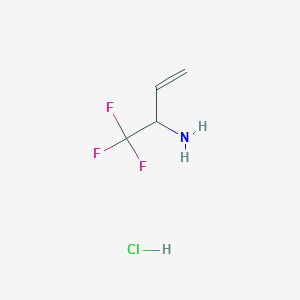
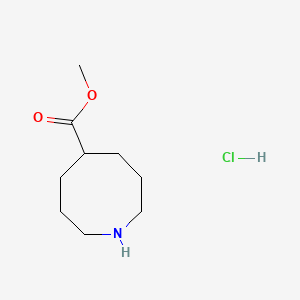
amine hydrochloride](/img/structure/B13471411.png)
